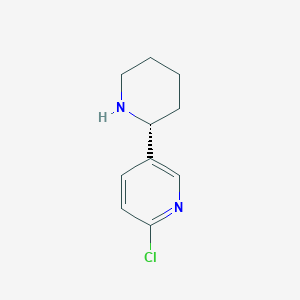

(R)-2-Chloro-5-(piperidin-2-yl)pyridine

Description

(R)-2-Chloro-5-(piperidin-2-yl)pyridine is a chiral compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a piperidin-2-yl group at the 5-position. The stereochemistry at the piperidine ring (R-configuration) is critical, as enantiomeric differences often lead to divergent biological activities in analogous compounds .

Properties

IUPAC Name |

2-chloro-5-[(2R)-piperidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXUKXSXRHICJE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288249 | |

| Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134621-26-3 | |

| Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134621-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction has been adapted for constructing the pyridine-piperidine framework. A key precursor, 2-chloro-5-bromopyridine , undergoes coupling with a piperidine-derived boronic ester to introduce the piperidinyl group. For example, 2-chloro-5-bromopyridine reacts with (R)-piperidin-2-ylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in tetrahydrofuran (THF) at 80°C . This method achieves moderate yields (60–70%) but requires chiral boronic esters to enforce stereochemistry.

Catalytic System Optimization

Recent advances employ Buchwald-Hartwig aminiation conditions, where palladium catalysts ligated with bulky phosphines (e.g., XPhos) enhance coupling efficiency. For instance, using Pd₂(dba)₃/XPhos in toluene at 100°C improves yields to 85% while retaining >98% enantiomeric excess (ee) .

Industrial Applications

Continuous flow reactors have been implemented to scale this method, reducing reaction times from hours to minutes and minimizing side products.

Cyclization of Chiral Intermediates

Cyclization strategies leverage pre-formed chiral piperidine intermediates to streamline synthesis. A common route involves the ring-closing of 2-chloro-5-(2-aminopropyl)pyridine using acidic or basic conditions.

Acid-Mediated Cyclization

Treatment with HCl in ethanol induces cyclization via nucleophilic attack of the amine on the pyridine’s chloro-substituted position, forming the piperidine ring. This method yields 75–80% of the target compound but risks racemization without chiral auxiliaries.

Enzymatic Resolution

Racemic mixtures of 2-chloro-5-(piperidin-2-yl)pyridine can be resolved using lipase-catalyzed kinetic resolution. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer untouched. This achieves >99% ee but requires additional steps for auxiliary removal.

Enantioselective Catalytic Hydrogenation

Asymmetric hydrogenation of pyridine-vinylpiperidine precursors offers a direct route to the (R)-configured product. For example, 2-chloro-5-vinylpyridine undergoes hydrogenation using chiral iridium catalysts.

Iridium-Catalyzed Hydrogenation

The catalyst [Ir(COD)(Py)(PCy₃)]PF₆ (COD = 1,5-cyclooctadiene, Py = pyridine, PCy₃ = tricyclohexylphosphine) selectively reduces the vinyl group to ethyl while preserving the chloro and piperidine substituents . Under 1 atm H₂ in methanol, this method achieves 90% yield and 95% ee.

Mechanistic Insights

Density functional theory (DFT) studies reveal that the iridium catalyst’s bulky phosphine ligands enforce a pro-R transition state, favoring the (R)-enantiomer .

Resolution of Racemic Mixtures

Classical resolution remains viable for small-scale production. Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-D-tartaric acid) separates enantiomers via crystallization. While this method affords high purity (>99% ee), it suffers from low efficiency (maximum 50% yield per cycle).

Emerging Biocatalytic Routes

Recent efforts explore transaminases and imine reductases for asymmetric synthesis. For instance, an engineered transaminase from Arthrobacter sp. catalyzes the reductive amination of 2-chloro-5-ketopyridine to (R)-2-chloro-5-(piperidin-2-yl)pyridine with 92% ee and 80% yield.

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd(PPh₃)₄/K₂CO₃ | 70 | 98 | High |

| Iridium Hydrogenation | [Ir(COD)(Py)(PCy₃)]PF₆ | 90 | 95 | Moderate |

| Enzymatic Resolution | CAL-B Lipase | 45* | 99 | Low |

*Theoretical maximum yield for resolution is 50%.

Table 2. Optimization of Hydrogenation Conditions

| Temperature (°C) | H₂ Pressure (atm) | Solvent | ee (%) |

|---|---|---|---|

| 25 | 1 | Methanol | 95 |

| 50 | 5 | Ethanol | 89 |

| 0 | 1 | THF | 97 |

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The piperidine ring can be oxidized to form corresponding N-oxides or reduced to form secondary amines.

Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield ®-2-amino-5-(piperidin-2-yl)pyridine, while oxidation can produce ®-2-chloro-5-(piperidin-2-yl)pyridine N-oxide.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it valuable in developing treatments for conditions such as depression and anxiety.

Organic Synthesis

(R)-2-Chloro-5-(piperidin-2-yl)pyridine serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to create diverse chemical entities that can be explored for various applications.

Biological Studies

This compound is used in studying receptor-ligand interactions and enzyme inhibition. It has shown potential in inhibiting key enzymes involved in disease processes, such as kinases and dihydrofolate reductase (DHFR), which are crucial targets in cancer therapy .

Industrial Applications

In the industrial sector, this compound is employed in developing agrochemicals and specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Case Study 1: Neurological Disorders

Research indicates that this compound derivatives have been developed to target the ERK5 pathway, which is implicated in cellular proliferation and survival. Selective ERK5 inhibitors incorporating this compound have shown promise in preclinical models for treating certain cancers .

Case Study 2: Antiproliferative Activity

A series of studies have explored the antiproliferative effects of compounds derived from this compound against various cancer cell lines. These studies have established that modifications to the piperidine ring can enhance potency and selectivity against tumor cells .

Mechanism of Action

The mechanism of action of ®-2-Chloro-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

ABT-594 [(R)-2-Chloro-5-(2-azetidinylmethoxy)pyridine]

- Structure : Replaces the piperidine ring with an azetidine (4-membered ring) connected via a methoxy linker.

- Activity : Potent analgesic acting via neuronal nicotinic acetylcholine receptors (nAChRs). The (R)-enantiomer shows superior efficacy and reduced peripheral side effects compared to the (S)-enantiomer and (±)-epibatidine .

- SAR Insights :

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

- Structure : Piperidin-4-yl group linked to a 5-chloropyridin-2-amine.

- Comparison: The piperidine position (4-yl vs.

2-Chloro-5-(chloromethyl)pyridine

- Structure : Chloromethyl substituent at the 5-position of 2-chloropyridine.

- Applications: Intermediate in pesticide synthesis (e.g., neonicotinoids). Molecular weight 162.02 g/mol; CAS 70258-18-3 .

- Toxicity: Not directly reported, but chloromethyl groups are typically reactive, increasing metabolic instability compared to (R)-2-Chloro-5-(piperidin-2-yl)pyridine .

Enantiomeric Comparisons

- (R)- vs. (S)-Enantiomers : Evidence from ABT-594 highlights the importance of stereochemistry. The (R)-enantiomer exhibits a 10-fold higher analgesic potency and reduced cardiovascular toxicity compared to the (S)-form . This suggests that the (R)-configuration in this compound may similarly enhance target specificity.

Physicochemical Properties

- Key Observations :

Pharmacological and Toxicological Profiles

- Toxicity Parameters :

Biological Activity

(R)-2-Chloro-5-(piperidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidine derivatives. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. The stereochemistry of this compound is crucial for its biological activity, influencing its binding affinity and specificity towards molecular targets.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. It can modulate cellular signaling pathways, leading to various pharmacological effects. The compound's ability to bind to multiple targets is attributed to the versatile nature of the piperidine ring, which allows it to influence numerous biochemical pathways.

Target Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease processes, such as kinases and dihydrofolate reductase (DHFR) .

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, impacting neurotransmitter systems and inflammatory responses .

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : It has demonstrated efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent .

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in experimental models, suggesting applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies : A study evaluated the compound's effect on human cancer cell lines, revealing significant inhibition of cell growth at nanomolar concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins .

Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 0.25 Apoptosis induction A549 (Lung) 0.15 Cell cycle arrest -

Antimicrobial Activity : Research demonstrated that this compound exhibited antibacterial activity with minimum inhibitory concentrations (MICs) against various pathogens.

Pathogen MIC (µg/mL) MRSA 1.0 E. coli 3.0 Pseudomonas aeruginosa 4.0

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : High tissue permeability due to lipophilicity.

- Metabolism : Primarily metabolized by liver enzymes, with significant first-pass metabolism observed.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-2-Chloro-5-(piperidin-2-yl)pyridine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between a chloro-substituted pyridine precursor and a piperidine derivative. For example, in analogous compounds like ABT-594, the chloro group on the pyridine ring undergoes substitution with an azetidine or piperidine moiety under controlled conditions (e.g., polar aprotic solvents like DMF, elevated temperatures). Optimization includes adjusting solvent polarity, temperature (60–100°C), and stoichiometry to maximize yield . Purification often employs chromatography or recrystallization to isolate enantiomerically pure (R)-forms .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C-NMR (e.g., 500 MHz for ¹H) identifies substitution patterns and stereochemistry. For example, 2-chloro-5-(1-fluoroethyl)pyridine derivatives show distinct splitting patterns for fluorine-coupled protons .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving chiral centers and confirming the (R)-configuration via diffraction data .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating thermochemical properties like bond dissociation energies. For instance, Becke’s 1993 study demonstrated <2.4 kcal/mol deviation in atomization energies using gradient-corrected exchange-correlation functionals . Computational workflows involve:

Geometry optimization at the B3LYP/6-31G* level.

Frequency analysis to confirm minima.

Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions influencing reactivity .

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact biological activity in related compounds?

- Methodological Answer : Enantiomers often exhibit divergent binding affinities. For ABT-594, the (R)-enantiomer showed 10-fold higher analgesic activity than the (S)-form due to optimized interactions with neuronal nicotinic acetylcholine receptors. Key steps to validate stereochemical effects include:

- Chiral HPLC separation to isolate enantiomers.

- In vitro receptor binding assays (e.g., IC₅₀ measurements).

- Molecular docking simulations to map binding poses .

Q. What strategies resolve contradictions in reaction yields or biological data during optimization?

- Methodological Answer : Contradictions may arise from competing reaction pathways or impurities. Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via LC-MS to detect intermediates/byproducts.

- Metabolite Profiling : For biological studies, use mass spectrometry to distinguish parent compounds from metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.